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Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

Cat. No.: B175710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Piperidin-2-ylmethanol, a valuable chiral building block in the synthesis of pharmaceuticals
and other bioactive molecules. The document presents available and predicted data for
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), offering a critical resource for compound identification, purity assessment,
and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-Piperidin-2-ylmethanol. It
is important to note that while the mass spectrometry data is for the racemic mixture (2-
Piperidinemethanol), it is expected to be identical for the (S)-enantiomer. The NMR and IR data
are predicted based on the analysis of closely related compounds and spectral databases,
providing a reliable reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

1H NMR (Proton NMR)
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Chemical Shift () o . Provisional
Multiplicity Integration .
ppm Assignment
~3.55-3.45 m 1H H-2
-CH20H
~3.40 - 3.30 dd 1H _ _
(diastereotopic H)
-CH20H
~3.15-3.05 dd 1H . _
(diastereotopic H)
~3.00 - 2.90 dt 1H H-6 (equatorial)
~2.60 - 2.50 td 1H H-6 (axial)
~2.0 (broad s) 2H -NH, -OH
~1.80-1.20 m 6H H-3, H-4, H-5

Solvent: CDCls. Predicted based on spectral data of similar piperidine derivatives.

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Provisional Assignment

~66.0 -CH20H
~58.0 C-2
~46.5 C-6
~26.5 C-3
~25.0 C-5
~24.5 C-4

Solvent: CDCls. Predicted based on spectral data of similar piperidine derivatives.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

3350 - 3200 Strong, Broad O-H, N-H stretching
2930 - 2850 Strong C-H stretching (aliphatic)
1450 - 1430 Medium C-H bending

1100 - 1000 Strong C-0O stretching

Predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Possible Fragment
115 5 [M]* (Molecular lon)
84 100 [M - CH20H]*

56 20 [CaHs]*

44 30 [C2HeN]*

Source: NIST Mass Spectrometry Data Center (for 2-Piperidinemethanol). lonization: Electron
lonization (EI).[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory techniques and can be
adapted for specific instrumentation and sample requirements.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of (S)-Piperidin-2-ylmethanol is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS)
may be added as an internal standard (& = 0.00 ppm). The solution is then transferred to a 5
mm NMR tube.
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'H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of
1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same spectrometer. Due to
the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate
software. This involves Fourier transformation, phase and baseline correction, and
integration of the signals to determine chemical shifts, multiplicities, and coupling constants.

. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of (S)-Piperidin-2-ylmethanol is
finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, a thin film of the molten compound can be prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates if the compound is a low-melting solid or a
liquid at room temperature.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or KBr pellet without the sample) is
recorded and subtracted from the sample spectrum.

. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-
MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol)
is injected into the GC.

lonization: Electron lonization (EI) at a standard energy of 70 eV is a common method for
generating the mass spectrum.
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¢ Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge
ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum
that shows the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in structural elucidation.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

1H NMR: Proton Environment & Connectivity
13C NMR: Carbon Skeleton

NMR Spectroscopy

Provides carbon-hydrogen framework

IR Spectroscopy Functional Groups (O-H, N-H, C-O) Confirms presence of key functional groups,,

Determines molecular mass and formula

<(S)-Piperidin-2-ylmethanol> | CeH1sNO | MW: 115.17

| Mass Spectrometry | Molecular Weight & Fragmentation |

Click to download full resolution via product page

Caption: Logical relationships in the spectroscopic elucidation of (S)-Piperidin-2-ylmethanol's

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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